molecular formula C19H15Cl2N3O2S B2494646 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide CAS No. 392256-25-6

2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide

Cat. No.: B2494646
CAS No.: 392256-25-6
M. Wt: 420.31
InChI Key: OSGDBSLSVVLYEJ-UHFFFAOYSA-N
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Description

This compound features a 2,4-dichlorophenoxy group linked via an acetamide bridge to a 2-phenyl-substituted thieno[3,4-c]pyrazole moiety. The dichlorophenoxy group is a hallmark of bioactive molecules, often associated with anti-inflammatory, enzyme inhibitory (e.g., COX-2), and plant growth-regulating properties . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in agrochemical and pharmaceutical research .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c20-12-6-7-17(15(21)8-12)26-9-18(25)22-19-14-10-27-11-16(14)23-24(19)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGDBSLSVVLYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with thieno[3,4-c]pyrazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new functional groups at the dichlorophenoxy site .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. The compound’s structure allows it to bind effectively to the active site of COX-2, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations
  • Quinazolinone-Based Analogs: Compounds such as 8d () share the dichlorophenoxy-acetamide motif but incorporate a quinazolinone core instead of thieno-pyrazole. These analogs exhibit higher melting points (e.g., 188–189°C for 8d) due to increased planarity and hydrogen-bonding capacity .
  • Thieno-Pyrazole Derivatives: BF23112 () contains a benzoxazol-3-yl group instead of thieno-pyrazole, resulting in a lower molecular weight (392.43 g/mol vs. ~455 g/mol for the target compound) and altered solubility profiles .
Substituent Modifications
  • Arylthioureido Modifications : Derivatives such as 7a–h () introduce trichloroethyl and arylthioureido groups, increasing steric bulk and halogen content, which may improve receptor binding but reduce metabolic stability .

Spectral and Physicochemical Properties

Key spectral data for analogs include:

  • ¹H NMR: The target compound’s dichlorophenoxy group is expected to show aromatic proton signals near δ 7.2–7.4 ppm, similar to 6a (δ 7.39 ppm for dichlorophenoxy protons) .
  • ¹³C NMR : The acetamide carbonyl signal should appear at ~170 ppm, consistent with 7a–h (δ 168–172 ppm) .
  • Melting Points: Thieno-pyrazole derivatives (e.g., BF23112) lack reported melting points, while quinazolinone analogs (8d) melt at 188–189°C, suggesting higher crystallinity in the latter .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target Compound C₂₀H₁₆Cl₂N₄O₂S* ~455.33 Not reported Thieno-pyrazole, dichlorophenoxy
8d (Quinazolinone analog) C₂₈H₂₄Cl₃N₅O₃ 592.93 188–189 Quinazolinone, piperazinyl
6a (Piperonylamine analog) C₁₇H₁₄Cl₂N₂O₃ 353.00 117–119 Piperonylamine, dichlorophenoxy
BF23112 (Benzoxazol-3-yl analog) C₂₀H₁₆N₄O₃S 392.43 Not reported Benzoxazol-3-yl, acetamide
533 (Synthetic auxin analog) C₁₅H₁₂Cl₂N₂O₂ 335.18 Not reported Pyridin-2-yl, dichlorophenoxy

*Estimated based on structural analysis.

Research Findings and Limitations

  • Synthesis: The target compound can likely be synthesized via condensation reactions similar to 3 (), where chloral hydrate reacts with a dichlorophenoxy-acetamide precursor .
  • Gaps in Data : Direct biological assays, crystallographic data, and pharmacokinetic profiles for the target compound are absent in the provided evidence. Current hypotheses rely on extrapolation from analogs.
  • Contradictions: While quinazolinone analogs (8d) exhibit high thermal stability, thieno-pyrazole derivatives may prioritize metabolic flexibility over crystallinity, complicating activity predictions .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves multiple steps, typically beginning with the preparation of the dichlorophenoxyacetyl group followed by the introduction of the thienopyrazole moiety. The structural verification is commonly performed using techniques such as NMR and mass spectrometry.

Table 1: Summary of Key Structural Features

FeatureDescription
Molecular FormulaC₁₅H₁₄Cl₂N₂O
Molecular Weight319.19 g/mol
Primary Functional GroupsAcetamide, Thienopyrazole
Synthesis MethodMulti-step organic synthesis

Antifungal Activity

Research has indicated that derivatives of compounds containing the dichlorophenoxy group exhibit significant antifungal properties. For instance, studies have shown that similar compounds can inhibit fungal growth at low concentrations. The mechanism often involves the disruption of fungal cell wall synthesis and function.

Anti-inflammatory Activity

Compounds with similar thienopyrazole structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis. This suggests that 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide may possess anti-inflammatory potential as well .

Antimicrobial Properties

There is evidence supporting the antimicrobial activity of compounds containing thienopyrazole and dichlorophenoxy groups. These compounds have been tested against various bacterial strains with promising results indicating their potential as antimicrobial agents.

Study 1: Antifungal Efficacy

In a controlled study involving various derivatives of dichlorophenoxy compounds, researchers found that specific modifications in the molecular structure significantly enhanced antifungal activity against Candida species. The study concluded that the presence of halogen substitutions in the aromatic ring was crucial for increased potency.

Study 2: Neurotoxicity Assessment

A study examining the neurotoxic effects of 2,4-D highlighted its impact on AChE activity and subsequent behavioral changes in rats. Although this study did not directly test 2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide, it provides a framework for understanding potential neuroactive effects due to structural similarities.

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